
Glafenine N-Oxide
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Overview
Description
Glafenine N-Oxide is a derivative of glafenine, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound has a molecular formula of C19H17ClN2O5 and a molecular weight of 388.8 . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glafenine N-Oxide typically involves the oxidation of glafenine. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in methanol, and sodium perborate in acetic acid . These reagents facilitate the formation of the N-oxide under mild reaction conditions, ensuring high yields and efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes using the aforementioned reagents. The use of continuous flow reactors and microreactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Oxidation Reactions
Glafenine N-Oxide can undergo oxidation reactions, particularly involving the aromatic ring. The oxidation process typically leads to the formation of hydroxy derivatives. Common oxidizing agents used in such reactions include:
- Hydrogen peroxide
- Peroxidases (e.g., horseradish peroxidase)
These agents facilitate the conversion of glafenine into its oxidized forms, which may exhibit enhanced biological activity or altered pharmacokinetics.
Reduction Reactions
The reduction of the quinoline nitrogen in glafenine can yield this compound from its parent compound. This reaction is typically performed using reducing agents such as:
- Sodium borohydride
- Lithium aluminum hydride
The formation of the N-oxide is crucial as it can influence the compound's solubility and reactivity.
Substitution Reactions
This compound is also susceptible to substitution reactions, particularly at the chloro group on the quinoline ring. These reactions can be facilitated by bases such as sodium hydroxide, leading to various derivatives that may enhance therapeutic efficacy or reduce toxicity.
Radical Scavenging Activity
Research indicates that this compound exhibits significant radical scavenging activity, which is essential for its potential antioxidant properties. This has been demonstrated through experiments using stable radicals such as DPPH- and galvinoxyl (GO- ). The kinetics of these reactions were monitored using electron paramagnetic resonance (EPR) spectroscopy, revealing that this compound can effectively reduce the concentration of these radicals over time .
Kinetics and Rate Constants
The reaction kinetics between this compound and DPPH- were found to follow pseudo-first-order kinetics under specific conditions, with rate constants being determined based on the concentration of the surfactants involved in the reaction. For example, higher concentrations of this compound resulted in increased reaction rates, indicating a direct relationship between concentration and scavenging efficiency .
Radical Scavenging Kinetics
Concentration (mM) | k_obs (s⁻¹) |
---|---|
0.5 | 0.012 |
1.0 | 0.025 |
1.5 | 0.037 |
Scientific Research Applications
Glafenine N-Oxide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Metabolism Studies: Investigating the metabolic pathways and biotransformations of NSAIDs.
Pharmacological Research: Exploring the effects of N-oxide derivatives on various biological targets.
Mechanism of Action
The mechanism of action of Glafenine N-Oxide involves its role as a proteostasis modulator. It affects the folding and trafficking of proteins, particularly in the context of cystic fibrosis transmembrane regulator (CFTR) mutants . By inhibiting cyclooxygenase 2 (COX-2) and modulating the arachidonic acid pathway, this compound can rescue certain CFTR mutants, enhancing their stability and function .
Comparison with Similar Compounds
Glafenine: The parent compound, known for its analgesic and anti-inflammatory properties.
Hydroxyglafenine: A hydroxylated derivative of glafenine.
Glafenic Acid: A major metabolite of glafenine, formed through hydrolysis.
Uniqueness of Glafenine N-Oxide: this compound stands out due to its unique N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to modulate proteostasis and rescue CFTR mutants highlights its potential in pharmacological research .
Properties
CAS No. |
1391052-91-7 |
---|---|
Molecular Formula |
C19H17ClN2O5 |
Molecular Weight |
388.804 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]benzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2 |
InChI Key |
YCLRZGMFJXEHFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Synonyms |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid; |
Origin of Product |
United States |
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